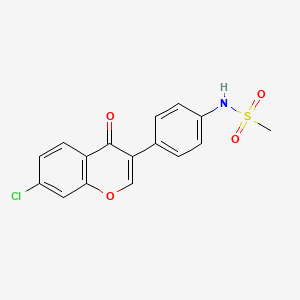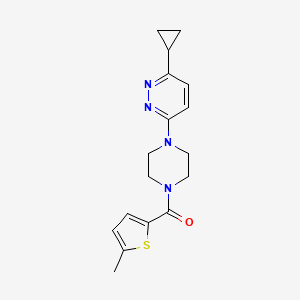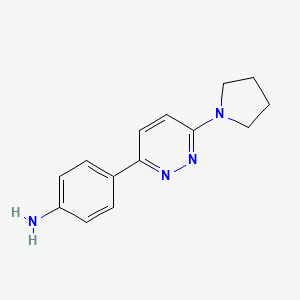
N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” is a chemical compound that belongs to the class of coumarin heterocycles . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis
The molecular structure of its achiral heterotopic 3-diethoxy-methyl precursor has been determined by NMR spectroscopy and X-ray crystallography . C14H14ClFO4 is monoclinic, space group P21/a, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å3, Z = 4, D calc. = 1.383 g/cm3 .Chemical Reactions Analysis
The synthesis of coumarin systems involves various chemical reactions . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” can be inferred from its molecular structure analysis. For instance, its molecular formula is C14H14ClFO4 .科学的研究の応用
Anticancer Properties
The quinoline derivative N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (Figure 1) is synthesized from 4,7-dichloroquinoline using a three-step procedure. It has been characterized by various techniques, including FT-IR, 1H-NMR, 13C-NMR, DEPT-135°, and ESI-MS . This compound shows promising anticancer activity against several cancer cell lines (HCT-116, MCF-7, and SK-BR3). Its potential as an anticancer agent makes it an interesting candidate for further investigation.
!Figure 1
Antibacterial Activity
Another related compound, 4-(quinolin-4-yl)morpholine , has demonstrated in vitro antibacterial activity . Investigating its mechanism of action and potential use in combating bacterial infections could be valuable.
Antifungal Properties
The same compound, 4-(quinolin-4-yl)morpholine , may also exhibit antifungal activity . Understanding its mode of action and exploring its efficacy against fungal pathogens could be relevant for drug development.
Trypanocidal Agents
Quinoline derivatives, including those containing the (quinolinyl)morpholines scaffold, have been investigated as trypanocidal agents . These compounds could play a role in combating diseases caused by trypanosomes.
Human Vanilloid Receptor Type 1 (TRPV1) Antagonists
N-(quinolinyl)amides: have been studied as TRPV1 antagonists . These receptors are involved in pain perception and inflammation. Investigating their potential therapeutic applications, especially in pain management, is worthwhile.
Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonists
Both (quinolinyl)amides and (quinolin-2-yl)benzamide derivatives have been explored as MCH1R antagonists . MCH1R is associated with body weight regulation, making these compounds relevant for obesity-related conditions.
Advanced Material Chemistry
Quinoline and morpholine frameworks are favored in medicinal and advanced material chemistry . Exploring novel applications of this compound in materials science, such as sensors or catalysts, could be intriguing.
Lipinski’s Descriptors
The physicochemical parameters (Lipinski’s descriptors) of this compound were calculated using the online SwissADME database . These descriptors provide insights into its drug-likeness and potential for oral bioavailability.
作用機序
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing a range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Similar compounds have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
将来の方向性
The future directions for “N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The scientific community may find the scaffold work helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .
特性
IUPAC Name |
N-[4-(7-chloro-4-oxochromen-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-23(20,21)18-12-5-2-10(3-6-12)14-9-22-15-8-11(17)4-7-13(15)16(14)19/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHRTFMBHZOMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)



![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B2393064.png)
![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2393074.png)

